molecular formula C10H10N4O B8504672 2-Amino-5-(1-imidazolyl)benzamide

2-Amino-5-(1-imidazolyl)benzamide

Cat. No. B8504672
M. Wt: 202.21 g/mol
InChI Key: WRBMHCZRMKCDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05955464

Procedure details

A mixture of 5-(1-imidazolyl)-2-nitrobenzonitrile (2.14 g), hydrazine hydrate (2 ml), ethanol (25 ml) and DMA (10 ml) was stirred and heated to 40° C. Raney nickel (0.6 g) was added in portions whilst maintaining the temperature at 40-50° C. The mixture was stirred at 40-50° C. for 2 hours. The Raney nickel was filtered off, the mixture was evaporated and the residue was triturated with ethyl acetate (10 ml) to give 2-amino-5-(1-imidazolyl)benzamide (2.03 g); NMR Spectrum: (CD3SOCD3) 6.70 (s, 2H), 6.79 (d, 1H), 7.03 (s, 1H), 7.2 (s, 1H), 7.37 (s, 1H), 7.55 (s, 1H), 7.71 (d, 1H), 7.73 (s, 1H), 8.02 (s, 1H);
Name
5-(1-imidazolyl)-2-nitrobenzonitrile
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([N+:14]([O-])=O)=[C:10]([CH:13]=2)[C:11]#[N:12])[CH:5]=[CH:4][N:3]=[CH:2]1.O.NN.C([OH:22])C>[Ni].CC(N(C)C)=O>[NH2:14][C:9]1[CH:8]=[CH:7][C:6]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:13][C:10]=1[C:11]([NH2:12])=[O:22] |f:1.2|

Inputs

Step One
Name
5-(1-imidazolyl)-2-nitrobenzonitrile
Quantity
2.14 g
Type
reactant
Smiles
N1(C=NC=C1)C=1C=CC(=C(C#N)C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at 40-50° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 40-50° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The Raney nickel was filtered off
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl acetate (10 ml)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.